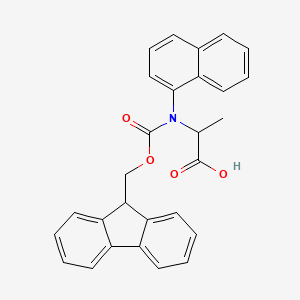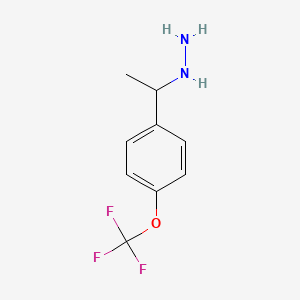
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety. It is a derivative of phenylhydrazine and is used in various chemical and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine typically involves the reaction of 4-(trifluoromethoxy)benzyl halide with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted phenyl derivatives, amines, and various substituted hydrazines. These products are often used as intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine has several scientific research applications, including:
作用機序
The mechanism of action of (1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain proteins and enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound contains two trifluoromethoxy-substituted phenyl groups attached to a hydrazine moiety.
Uniqueness
(1-(4-(Trifluoromethoxy)phenyl)ethyl)hydrazine is unique due to the presence of both the trifluoromethoxy group and the ethyl hydrazine moiety. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and industrial applications .
特性
分子式 |
C9H11F3N2O |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
1-[4-(trifluoromethoxy)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-6(14-13)7-2-4-8(5-3-7)15-9(10,11)12/h2-6,14H,13H2,1H3 |
InChIキー |
ANKKAXXWUDEORU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




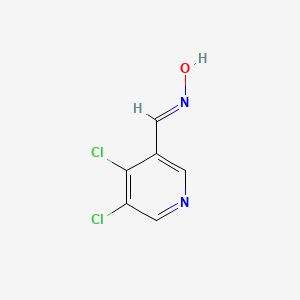
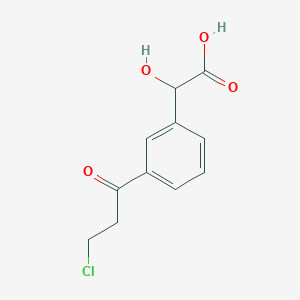
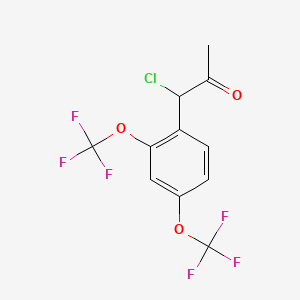
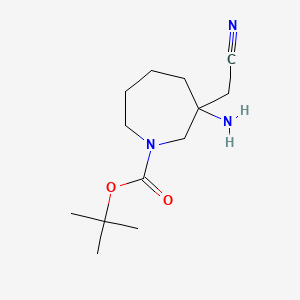
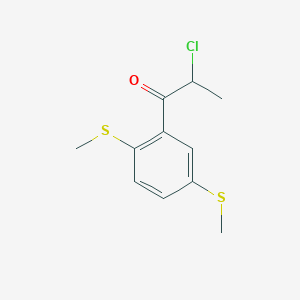
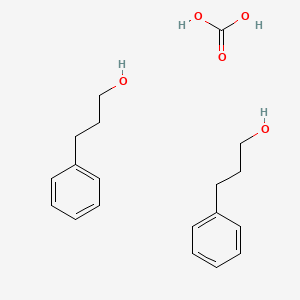
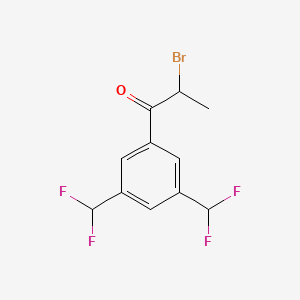
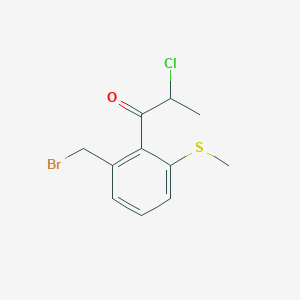

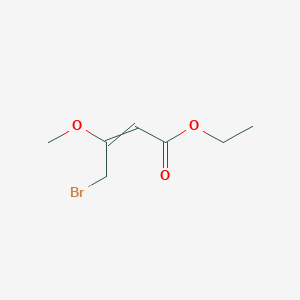
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
